molecular formula C8H12F2O2 B13622968 4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylicacid

4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylicacid

Cat. No.: B13622968
M. Wt: 178.18 g/mol
InChI Key: YDDKIDMQLJQTLF-UHFFFAOYSA-N
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Description

4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H12F2O2 This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which also bears a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to prevent over-fluorination and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid may involve more efficient and scalable methods, such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: The compound is used in the development of advanced materials with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorocyclohexane-1-carboxylic acid: Lacks the additional fluoromethyl group, resulting in different chemical properties and reactivity.

    4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid: Contains an additional fluorine atom, which can further enhance its stability and reactivity.

Uniqueness

4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the fluoromethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring enhanced stability and reactivity.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12F2O2/c9-5-8(10)3-1-6(2-4-8)7(11)12/h6H,1-5H2,(H,11,12)

InChI Key

YDDKIDMQLJQTLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(CF)F

Origin of Product

United States

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